molecular formula C13H14OS B8636146 Methylthiomethyl 1-naphthylmethyl ether CAS No. 88045-64-1

Methylthiomethyl 1-naphthylmethyl ether

Cat. No. B8636146
Key on ui cas rn: 88045-64-1
M. Wt: 218.32 g/mol
InChI Key: KEJGDVAHRMJECI-UHFFFAOYSA-N
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Patent
US04539324

Procedure details

1-Chloromethyloxymethyl)naphthalene Sulfuryl chloride (12 mmol) in dry dichloromethane (20 mmol) was added dropwise with stirring to a solution of methylthiomethyl 1-naphthylmethyl ether (12 mmol) in dry dichloromethane (40 ml) at room temperature. After stirring for 30 min the solvent and methanesulfenyl chloride formed in the reaction were distilled off at reduced pressure. The residual material was used for alkylation without further purification. 1H NMR (CDCl3): δ5.13 (CH2), 5.47 (CH2Cl), 7.2-8.3 (Naph).
Name
naphthalene Sulfuryl chloride
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
solvent
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)(=O)=O.C1C2C(=CC=CC=2)C=CC=1.[C:16]1([CH2:26][O:27][CH2:28]SC)[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1.CS[Cl:33]>ClCCl>[Cl:33][CH2:28][O:27][CH2:26][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
naphthalene Sulfuryl chloride
Quantity
12 mmol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl.C1=CC=CC2=CC=CC=C12
Name
Quantity
20 mmol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12 mmol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)COCSC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed in the reaction
DISTILLATION
Type
DISTILLATION
Details
were distilled off at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual material was used for alkylation without further purification

Outcomes

Product
Name
Type
Smiles
ClCOCC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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